Dimefuron

Description

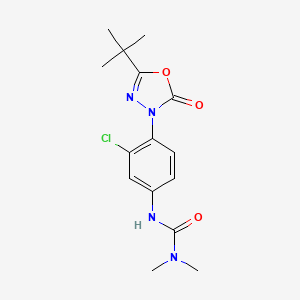

Structure

3D Structure

Properties

IUPAC Name |

3-[4-(5-tert-butyl-2-oxo-1,3,4-oxadiazol-3-yl)-3-chlorophenyl]-1,1-dimethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHWRNDJOGMTCPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19ClN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6058059 | |

| Record name | Dimefuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34205-21-5 | |

| Record name | Dimefuron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34205-21-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimefuron [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034205215 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimefuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6058059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[4-[5-(tert-butyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]-3-chlorophenyl]-1,1-dimethylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMEFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39TXE38663 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide to the Chemical Profile of Dimefuron

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimefuron is a synthetic chemical compound belonging to the phenylurea group, primarily utilized as a selective herbicide. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mode of action of this compound. Detailed experimental protocols for its synthesis and analysis are outlined, alongside a compilation of its toxicological and ecotoxicological data. Furthermore, this document presents a visualization of its mechanism of action at Photosystem II, offering a valuable resource for researchers in agrochemistry, environmental science, and drug development.

Chemical Identity and Structure

This compound is chemically identified as N′-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea.[1][2] Its chemical structure is characterized by a phenylurea moiety linked to a tert-butyl-substituted oxadiazolone ring via a chlorinated phenyl group.

Chemical Structure:

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | N′-[4-(5-tert-Butyl-2-oxo-1,3,4-oxadiazol-3(2H)-yl)-3-chlorophenyl]-N,N-dimethylurea | [1][2] |

| CAS Number | 34205-21-5 | [3] |

| Chemical Formula | C15H19ClN4O3 | |

| Molecular Weight | 338.79 g/mol | |

| SMILES | CN(C)C(=O)NC1=CC(=C(C=C1)N2C(=O)OC(N=N2)C(C)(C)C)Cl | |

| InChI | InChI=1S/C15H19ClN4O3/c1-15(2,3)12-18-20(14(22)23-12)11-7-6-9(8-10(11)16)17-13(21)19(4)5/h6-8H,1-5H3,(H,17,21) |

Physicochemical Properties

This compound is a colorless and odorless solid. Its physicochemical properties are crucial for understanding its environmental fate and behavior.

Table 2: Physicochemical Properties of this compound

| Property | Value | Unit | Temperature (°C) | Reference(s) |

| Melting Point | 193 | °C | ||

| Water Solubility | 16 | mg/L | 20 | |

| Purity | ≥98 | % |

Mechanism of Action

This compound functions as a selective herbicide by inhibiting photosynthesis in target weed species. Specifically, it acts as a Photosystem II (PSII) inhibitor. It binds to the D1 protein of the PSII complex within the thylakoid membranes of chloroplasts. This binding blocks the electron transport chain, specifically the transfer of electrons from quinone A (QA) to quinone B (QB). The interruption of electron flow halts the production of ATP and NADPH, which are essential for CO2 fixation and, consequently, plant growth. This blockage leads to a buildup of highly reactive molecules, causing oxidative stress and rapid cellular damage.

Visualization of Photosystem II Inhibition

The following diagram illustrates the interruption of the photosynthetic electron transport chain by this compound.

Caption: Inhibition of electron transport in Photosystem II by this compound.

Experimental Protocols

Synthesis of this compound

A general outline for the commercial production of this compound involves a multi-step chemical process. The synthesis starts with the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine. The resulting intermediate is then reacted with sodium nitrite. The crude product is subsequently purified by filtration and recrystallization.

Analytical Methodology: HPLC-UV

The analysis of this compound and other phenylurea herbicides in environmental samples is commonly performed using High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector.

Principle: The method involves the separation of the analyte from a sample matrix using a reversed-phase HPLC column. Quantification is achieved by detecting the UV absorbance of the analyte at a specific wavelength.

Instrumentation:

-

HPLC system with a gradient pump

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

-

UV-Vis detector

-

Sample injector (manual or autosampler)

-

Data acquisition and processing software

Reagents:

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

This compound analytical standard

-

Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup and pre-concentration

Procedure Outline:

-

Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile). Prepare a series of working standards by serial dilution of the stock solution with the mobile phase.

-

Sample Preparation (e.g., Water Sample):

-

Filter the water sample to remove particulate matter.

-

For trace analysis, perform solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances.

-

Condition the C18 SPE cartridge with methanol followed by water.

-

Pass a known volume of the water sample through the cartridge.

-

Wash the cartridge to remove interferences.

-

Elute this compound with a small volume of an organic solvent (e.g., acetonitrile).

-

Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

-

-

HPLC Analysis:

-

Mobile Phase: A gradient of acetonitrile and water is typically used. The exact gradient program should be optimized for the specific column and instrument.

-

Flow Rate: Typically 1.0 mL/min.

-

Injection Volume: Typically 20 µL.

-

Detection Wavelength: Phenylurea herbicides are often detected at a wavelength around 240-250 nm. The optimal wavelength for this compound should be determined by acquiring a UV spectrum.

-

-

Quantification:

-

Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Toxicological and Ecotoxicological Data

Understanding the toxicological profile of this compound is essential for assessing its risk to human health and the environment.

Table 3: Mammalian Toxicity of this compound

| Test | Species | Route | Value | Unit | Reference(s) |

| LD50 | Rat | Oral | > 2000 | mg/kg |

Table 4: Ecotoxicity of this compound

| Organism | Test | Value | Unit | Reference(s) |

| Algae | - | Highly toxic | - | |

| Earthworms | - | Moderately toxic | - |

Environmental Fate:

This compound may be persistent in soil and aquatic systems depending on environmental conditions. Due to its physicochemical properties, it has the potential to leach into groundwater.

Spectroscopic Data

Spectroscopic data is fundamental for the structural elucidation and confirmation of this compound.

-

Mass Spectrometry (MS): The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would be consistent with its chemical structure, likely showing losses of the dimethylamine group, the tert-butyl group, and cleavage of the oxadiazole ring.

-

Infrared Spectroscopy (IR): The IR spectrum would exhibit characteristic absorption bands for the C=O stretching of the urea and oxadiazolone groups, N-H stretching, C-N stretching, and C-Cl stretching, as well as aromatic C-H and C=C stretching vibrations.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

-

¹H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the N-methyl protons (a singlet), and the tert-butyl protons (a singlet).

-

¹³C NMR: The carbon-13 NMR spectrum would display signals for all 15 carbon atoms in their unique chemical environments, including the carbonyl carbons of the urea and oxadiazolone moieties, the aromatic carbons, the N-methyl carbons, and the carbons of the tert-butyl group.

-

Conclusion

This technical guide provides a detailed chemical profile of the herbicide this compound. The information presented, including its chemical structure, physicochemical properties, mechanism of action, and analytical methodologies, serves as a valuable resource for professionals in the fields of agricultural science, environmental research, and drug development. The provided visualization of its interaction with Photosystem II offers a clear understanding of its herbicidal activity at the molecular level. Further research to obtain detailed spectroscopic data and to fully elucidate its environmental and toxicological impact is encouraged.

References

The Synthesis of Dimefuron: A Technical Guide for Researchers

A Note to the Reader: Initial research into the topic of "Dimefuron discovery and isolation from Maillard reaction" has revealed a critical inaccuracy in the foundational premise. This compound is a synthetically produced herbicide and is not a naturally occurring compound found in or isolated from the products of the Maillard reaction. This guide has been developed to provide accurate, in-depth technical information regarding the synthesis, properties, and mechanism of action of this compound, while also offering a brief overview of the Maillard reaction to clarify the distinction.

Introduction to this compound

This compound is a chemical compound classified under the phenylurea group and is utilized as a selective herbicide.[1][2] It is primarily effective in controlling annual broadleaved weeds in various crops, including cotton, peanuts, rapeseed, alfalfa, and wheat.[1] Its mode of action involves the inhibition of electron transport in photosystem II, thereby disrupting photosynthesis in susceptible plants.[1][3]

Chemical Synthesis of this compound

The production of this compound is achieved through a multi-step chemical synthesis process. The primary starting material for this synthesis is 3-chloro-4-nitroaniline. The synthesis proceeds through a series of reactions involving phosgene, dimethylamine, and sodium nitrite.

Experimental Protocol for this compound Synthesis

While specific laboratory-scale synthesis protocols can vary, the general industrial synthesis of this compound can be outlined as follows:

-

Phosgenation of 3-chloro-4-nitroaniline: 3-chloro-4-nitroaniline is reacted with phosgene (COCl₂) to form an isocyanate intermediate. This reaction is typically carried out in an inert solvent.

-

Reaction with Dimethylamine: The resulting isocyanate is then treated with dimethylamine ((CH₃)₂NH) to form a urea derivative.

-

Reduction of the Nitro Group: The nitro group on the phenyl ring is reduced to an amino group.

-

Cyclization with Sodium Nitrite: The final step involves a cyclization reaction facilitated by sodium nitrite (NaNO₂) to form the oxadiazole ring structure characteristic of this compound.

The crude this compound is then purified, typically through filtration and recrystallization, to achieve the desired purity for formulation as a herbicide.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₉ClN₄O₃ | |

| Molar Mass | 338.79 g·mol⁻¹ | |

| Appearance | Colorless and odorless solid | |

| Melting Point | 193 °C | |

| Water Solubility | 16 mg·L⁻¹ at 20 °C (practically insoluble) | |

| LD₅₀ (oral, rat) | > 2000 mg·kg⁻¹ |

Visualizing the Synthesis of this compound

The following diagram illustrates the key steps in the chemical synthesis of this compound.

Caption: Chemical synthesis pathway of this compound.

The Maillard Reaction: A Brief Overview

The Maillard reaction is a non-enzymatic browning reaction that occurs between amino acids and reducing sugars when heated. This complex series of reactions is responsible for the characteristic flavors, aromas, and colors of many cooked foods, such as seared steaks, baked bread, and roasted coffee. The products of the Maillard reaction are numerous and varied, including melanoidins, which are brown, high molecular weight polymers, and a wide range of volatile and non-volatile compounds that contribute to the sensory properties of food.

While furan and its derivatives can be formed through the Maillard reaction, these are typically simple furans and not complex synthetic molecules like this compound. The Maillard reaction can also lead to the formation of potentially harmful compounds, such as acrylamide and heterocyclic amines, depending on the reaction conditions and food matrix.

Visualizing the Maillard Reaction

The following diagram provides a simplified overview of the stages of the Maillard reaction.

Caption: Simplified overview of the Maillard reaction stages.

Conclusion

References

The Genesis of a Key Flavor Compound: An In-depth Technical Guide to the Origin of 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF) in Food

Introduction: 4-hydroxy-2,5-dimethyl-3(2H)-furanone, commonly known as HDMF or Furaneol®, is a potent aroma compound that imparts desirable sweet, caramel-like, and fruity notes to a wide array of food products. Its presence is a critical factor in the flavor profile of many fresh and processed foods, from fruits like strawberries and pineapples to thermally treated products such as coffee and baked goods. Understanding the origins of HDMF is paramount for food scientists, researchers, and drug development professionals seeking to modulate flavor profiles, ensure product consistency, and explore its potential bioactive properties. This technical guide provides a comprehensive overview of the dual origins of HDMF in food: its natural biosynthesis in plants and microorganisms, and its formation through the Maillard reaction during thermal processing.

Biosynthesis of 4-hydroxy-2,5-dimethyl-3(2H)-furanone

In the realm of natural food products, HDMF is synthesized enzymatically, primarily in fruits. The strawberry (Fragaria x ananassa) serves as the most extensively studied model for elucidating this biosynthetic pathway.[1]

Precursors and Key Intermediates

The primary precursor for the biosynthesis of HDMF is D-fructose-1,6-bisphosphate , a central intermediate in glycolysis.[1][2] Through a series of enzymatic transformations that are not yet fully elucidated, D-fructose-1,6-bisphosphate is converted into the key intermediate, 4-hydroxy-5-methyl-2-methylene-3(2H)-furanone (HMMF) .[3][4]

Enzymatic Conversion

The final and crucial step in the biosynthesis of HDMF is the reduction of HMMF. This reaction is catalyzed by the enzyme Fragaria x ananassa enone oxidoreductase (FaEO) , previously identified as a quinone oxidoreductase (FaQR). FaEO utilizes NAD(P)H as a cofactor to reduce the exocyclic double bond of HMMF, yielding HDMF.

dot

Caption: Biosynthetic pathway of HDMF from D-fructose-1,6-bisphosphate.

Formation of 4-hydroxy-2,5-dimethyl-3(2H)-furanone via the Maillard Reaction

During the thermal processing of food, HDMF is a well-known product of the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids.

Precursors

A variety of reducing sugars can act as precursors for HDMF formation, including hexoses (e.g., glucose, fructose) and 6-deoxyhexoses (e.g., rhamnose). Amino acids also play a crucial role, with different amino acids influencing the yield of HDMF.

Formation Pathways

The formation of HDMF through the Maillard reaction can proceed through several proposed pathways:

-

From Hexoses: Glucose and other hexoses can undergo enolization and cyclization to form key intermediates. One important intermediate is acetylformoin , which can be formed through the retro-aldol condensation of 3-deoxyglucosone. Acetylformoin can then be reduced to HDMF.

-

From 6-Deoxyhexoses (e.g., Rhamnose): Rhamnose is a particularly efficient precursor for HDMF, with reported yields exceeding 40 mol%.

-

From Pentoses with Strecker Aldehydes: Pentoses can react with amino acids to form a 1-deoxypentosone intermediate. This intermediate can then undergo chain elongation by reacting with Strecker aldehydes (e.g., formaldehyde from glycine, acetaldehyde from alanine) to form HDMF.

dot

Caption: Major Maillard reaction pathways leading to HDMF formation.

Quantitative Data on HDMF in Food

The concentration of HDMF in food products varies significantly depending on the food matrix, processing conditions, and storage.

Table 1: Concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in Various Food Matrices

| Food Matrix | Concentration Range (µg/kg) | Reference(s) |

| Strawberry | 1,000 - 55,000 | |

| Pineapple | 1,600 - 27,300 | |

| Tomato | 95 - 173 | |

| Roasted Coffee | Varies with roast degree | |

| Cooked Beef | Detected | |

| Soy Sauce | Detected |

Table 2: Yield of 4-hydroxy-2,5-dimethyl-3(2H)-furanone from Maillard Reaction Precursors

| Sugar Precursor | Amino Acid | Reaction Conditions | Yield (mol%) | Reference(s) |

| L-Rhamnose | Lysine | 120°C, varying pH and concentrations | Up to 41 | |

| Pentose (Xylose) | Glycine/Alanine | 90°C, pH 7.0, 1 hour | <1% | |

| Glucose | Glycine/Arginine/Lysine | Heat treatment | Varies |

Experimental Protocols for the Analysis of HDMF

Accurate quantification of HDMF in complex food matrices requires robust analytical methodologies. The following are generalized protocols for common analytical techniques.

Extraction of HDMF from Fruit Matrices using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of HDMF from fruit juices.

-

Sample Preparation: Homogenize fresh fruit and centrifuge to obtain a clear juice supernatant.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge by sequentially passing methanol followed by deionized water.

-

Sample Loading: Load a known volume of the fruit juice onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with deionized water to remove sugars and other polar interferences.

-

Elution: Elute the retained HDMF from the cartridge using an appropriate organic solvent, such as methanol or diethyl ether.

-

Concentration: Concentrate the eluate under a gentle stream of nitrogen before analysis.

dot```dot digraph "SPE Workflow for HDMF Extraction" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1, fillcolor="#F1F3F4", fontcolor="#202124"];

start [label="Fruit Juice Sample", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; condition [label="Condition SPE Cartridge\n(Methanol, Water)"]; load [label="Load Sample"]; wash [label="Wash Cartridge\n(Water)"]; elute [label="Elute HDMF\n(Organic Solvent)"]; concentrate [label="Concentrate Eluate"]; end [label="Analysis (GC-MS/HPLC)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

start -> condition -> load -> wash -> elute -> concentrate -> end; }

Caption: Workflow for the GC-MS analysis of HDMF after derivatization.

Quantification of HDMF by High-Performance Liquid Chromatography (HPLC)

HPLC offers an alternative for the analysis of HDMF without the need for derivatization.

-

Sample Preparation: The extract from SPE can be directly injected or after appropriate dilution.

-

HPLC System:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).

-

Detector: UV detector set at the maximum absorbance wavelength of HDMF (around 280-290 nm).

-

Quantification: Use an external standard calibration curve with an authentic HDMF standard.

-

Conclusion

The presence and concentration of 4-hydroxy-2,5-dimethyl-3(2H)-furanone in food are a result of a complex interplay of biosynthetic and chemical formation pathways. In fresh fruits, its origin is primarily enzymatic, starting from sugar phosphates. In thermally processed foods, it is a hallmark of the Maillard reaction, with its formation influenced by the types of sugars and amino acids present, as well as the processing conditions. A thorough understanding of these formation mechanisms, coupled with robust analytical techniques for its quantification, is essential for the food industry to control and optimize the flavor profiles of their products. For researchers in drug development, the well-characterized origins and presence of this compound in the human diet may provide a basis for investigating its potential physiological effects.

References

- 1. mdpi.com [mdpi.com]

- 2. Natural 4-Hydroxy-2,5-dimethyl-3(2H)-furanone (Furaneol®) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for the Enzymatic Formation of the Key Strawberry Flavor Compound 4-Hydroxy-2,5-dimethyl-3(2H)-furanone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FaQR, Required for the Biosynthesis of the Strawberry Flavor Compound 4-Hydroxy-2,5-Dimethyl-3(2H)-Furanone, Encodes an Enone Oxidoreductase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Dimefuron

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefuron is a synthetic chemical compound belonging to the phenylurea class of herbicides. It operates by inhibiting photosynthetic electron transport in target plant species. This guide provides a comprehensive overview of its core physical and chemical properties, detailed experimental protocols for their determination, and visualizations of its synthesis, mechanism of action, and analytical workflow. All quantitative data is summarized for clarity and ease of comparison.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are essential for understanding its environmental fate, biological activity, and for the development of analytical methods. These properties are summarized in the tables below.

Identification

| Property | Value | Source(s) |

| IUPAC Name | N′-[3-chloro-4-[5-(1,1-dimethylethyl)-2-oxo-1,3,4-oxadiazol-3(2H)-yl]phenyl]-N,N-dimethylurea | [1] |

| CAS Number | 34205-21-5 | [2] |

| Synonyms | 3-[2-Chloro-4-(3,3-dimethylureido)phenyl]-5-tert-butyl-1,3,4-oxadiazolinone, RP 23465 | [2] |

Molecular Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₁₉ClN₄O₃ | [2] |

| Molecular Weight | 338.79 g/mol | [2] |

| Canonical SMILES | CC(C)(C)C1=NN(C(=O)O1)C2=C(C=C(C=C2)NC(=O)N(C)C)Cl | |

| InChI Key | DHWRNDJOGMTCPB-UHFFFAOYSA-N |

Physical Properties

| Property | Value | Notes | Source(s) |

| Physical State | Colorless crystals | At standard conditions. | |

| Melting Point | 191.2 - 193 °C | A slight discrepancy exists in the literature. | |

| Boiling Point | Not applicable | This compound is thermally labile and is expected to decompose before boiling. | |

| Solubility in Water | 16 mg/L (at 20 °C) | Moderately soluble. | |

| Solubility in Organic Solvents | Not quantitatively reported | Expected to have limited solubility in non-polar solvents and higher solubility in polar aprotic solvents based on its structure. | |

| logP (Octanol-Water Partition Coefficient) | 2.6 | Indicates a moderate degree of lipophilicity. | |

| pKa (Acid Dissociation Constant) | Not experimentally reported | Information not readily available in the literature. |

Synthesis and Mechanism of Action

Synthesis Pathway

The commercial production of this compound is a multi-step process. While a detailed, proprietary protocol is not publicly available, the general synthetic route is understood to involve the reaction of 3-chloro-4-nitroaniline with phosgene and dimethylamine, followed by further reactions to form the oxadiazole ring structure.

Mechanism of Action: Photosystem II Inhibition

This compound exerts its herbicidal effect by inhibiting photosynthesis at Photosystem II (PSII). It competitively binds to the Qв binding site on the D1 protein of the PSII complex, which is located in the thylakoid membranes of chloroplasts. This binding event blocks the electron flow from the primary quinone acceptor (Qᴀ) to the secondary quinone acceptor (Qв). The interruption of the photosynthetic electron transport chain prevents the fixation of CO₂ and the production of ATP and NADPH, which are essential for plant growth, ultimately leading to plant death.

Experimental Protocols

The following sections describe generalized methodologies for the determination of the key physical and chemical properties of this compound. These protocols are based on standard laboratory practices for organic compounds.

Determination of Melting Point

The melting point of this compound can be determined using a capillary melting point apparatus.

-

Apparatus: Melting point apparatus, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 10-20 °C/min) to quickly determine an approximate melting range.

-

The apparatus is allowed to cool.

-

A second sample is heated, with the temperature raised quickly to about 20 °C below the approximate melting point, then the heating rate is reduced to 1-2 °C/min.

-

The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes liquid (completion of melting) are recorded as the melting range.

-

Determination of Solubility

This protocol outlines a qualitative and semi-quantitative method for assessing the solubility of this compound in various solvents.

-

Apparatus: Test tubes, vortex mixer, analytical balance, graduated cylinders.

-

Procedure:

-

A known mass of this compound (e.g., 10 mg) is added to a test tube.

-

A known volume of the solvent (e.g., 1 mL of water, ethanol, acetone, or toluene) is added to the test tube.

-

The mixture is agitated vigorously using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is allowed to stand and visually inspected for the presence of undissolved solid.

-

If the solid dissolves completely, the substance is considered soluble at that concentration. If not, it is considered insoluble or partially soluble.

-

For a more quantitative measure, the saturated solution can be filtered, and the concentration of this compound in the filtrate can be determined using a suitable analytical technique such as HPLC-UV.

-

Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is a standard approach for the experimental determination of logP.

-

Apparatus: Separatory funnel, shaker, centrifuge, analytical instrument (e.g., HPLC-UV or GC-MS).

-

Procedure:

-

n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.

-

A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.

-

A known volume of this solution is placed in a separatory funnel with a known volume of the other phase.

-

The funnel is shaken until equilibrium is reached (e.g., for 1 hour).

-

The mixture is centrifuged to ensure complete phase separation.

-

The concentration of this compound in both the aqueous and octanolic phases is determined using an appropriate analytical method.

-

The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

logP is the base-10 logarithm of P.

-

Analytical Workflow for Environmental Samples

The analysis of this compound in environmental matrices such as soil and water typically involves sample extraction, cleanup, and instrumental analysis. A general workflow for the analysis of phenylurea herbicides is presented below.

Conclusion

References

- 1. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]

- 2. This compound | C15H19ClN4O3 | CID 91612 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dimefuron CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefuron is a selective herbicide belonging to the phenylurea class of chemical compounds.[1] Primarily used for the control of annual broadleaved weeds, it is absorbed predominantly through the roots of plants.[2] This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, mechanism of action, synthesis, and relevant experimental and analytical protocols for research and development purposes.

Physicochemical and Toxicological Properties

This compound is a colorless and odorless solid with low solubility in water.[1] Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 34205-21-5 | [1][3] |

| Molecular Formula | C₁₅H₁₉ClN₄O₃ | |

| Molecular Weight | 338.79 g/mol | |

| Melting Point | 193 °C | |

| Water Solubility | 16 mg/L at 20 °C | |

| LD₅₀ (Oral, Rat) | > 2000 mg/kg |

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its role as a potent and specific inhibitor of photosynthetic electron transport in Photosystem II (PSII). It disrupts the normal flow of electrons by binding to the D1 protein of the PSII reaction center, specifically at the QB binding site. This binding is competitive with plastoquinone, the native electron acceptor. By blocking the binding of plastoquinone, this compound effectively halts the electron transfer from the primary quinone acceptor (QA) to the secondary quinone acceptor (QB), thereby interrupting the Hill reaction. This inhibition leads to a cascade of events, including the cessation of ATP and NADPH production, ultimately resulting in plant death.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process. A general synthetic route starts from 3-chloro-4-nitroaniline, which undergoes reactions with phosgene, dimethylamine, and sodium nitrite. Another described commercial production method involves the reaction of 3,3-dimethylurea with phosgene or a phosgene equivalent, followed by condensation with a benzofuran derivative.

Experimental Protocols

To study the effects of this compound on photosynthetic activity, several key experiments can be performed. These protocols are fundamental for determining the inhibitory potency and mechanism of action of this compound and other PSII-inhibiting herbicides.

Thylakoid Membrane Isolation

Objective: To isolate functional thylakoid membranes from plant material for in vitro assays.

Materials:

-

Fresh spinach or pea leaves

-

Grinding buffer (e.g., 50 mM HEPES-NaOH pH 7.5, 300 mM sucrose, 5 mM MgCl₂)

-

Wash buffer (e.g., 25 mM MES-NaOH pH 6.0, 10 mM NaCl, 5 mM MgCl₂)

-

Miracloth or cheesecloth

-

Centrifuge

Procedure:

-

Homogenize fresh leaf tissue in ice-cold grinding buffer using a blender.

-

Filter the homogenate through several layers of miracloth or cheesecloth to remove large debris.

-

Centrifuge the filtrate at a low speed (e.g., 1,500 x g) for 10 minutes to pellet the chloroplasts.

-

Resuspend the pellet in a hypotonic buffer to lyse the chloroplasts and release the thylakoids.

-

Centrifuge at a higher speed (e.g., 3,000 x g) for 10 minutes to pellet the thylakoid membranes.

-

Wash the thylakoid pellet with the wash buffer and resuspend in a suitable assay buffer.

-

Determine the chlorophyll concentration of the thylakoid suspension spectrophotometrically.

Measurement of Photosystem II Activity (Oxygen Evolution)

Objective: To quantify the rate of photosynthetic oxygen evolution in the presence of varying concentrations of this compound to determine its inhibitory effect.

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (e.g., 50 mM HEPES-NaOH pH 7.2, 100 mM sucrose, 5 mM MgCl₂, 10 mM NaCl)

-

Artificial electron acceptor (e.g., 2,6-dichlorophenolindophenol - DCPIP or potassium ferricyanide)

-

This compound stock solution (dissolved in a suitable solvent like DMSO or ethanol)

-

Clark-type oxygen electrode or other oxygen sensor

-

Light source

Procedure:

-

Calibrate the oxygen electrode with air-saturated and deoxygenated water.

-

Add a known amount of isolated thylakoids to the oxygen electrode chamber containing the assay buffer and the artificial electron acceptor.

-

Allow the thylakoids to equilibrate in the dark.

-

Illuminate the sample with a saturating light source and record the rate of oxygen evolution.

-

Add different concentrations of this compound to the chamber and measure the corresponding rates of oxygen evolution.

-

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of oxygen evolution) can be calculated from the dose-response curve.

Chlorophyll a Fluorescence Measurement

Objective: To assess the effect of this compound on the quantum efficiency of PSII by measuring changes in chlorophyll a fluorescence.

Materials:

-

Intact leaves, algal cells, or isolated thylakoids

-

This compound solutions of varying concentrations

-

Pulse-Amplitude-Modulation (PAM) fluorometer

Procedure:

-

Dark-adapt the samples for at least 20-30 minutes.

-

Measure the minimal fluorescence (F₀) by applying a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fₘ).

-

Calculate the maximum quantum yield of PSII (Fᵥ/Fₘ = (Fₘ - F₀) / Fₘ).

-

Treat the samples with different concentrations of this compound and repeat the measurements.

-

An increase in F₀ and a decrease in Fᵥ/Fₘ are indicative of PSII inhibition.

Analytical Methods for Residue Analysis

The detection and quantification of this compound residues in environmental samples such as soil and water are crucial for monitoring and regulatory purposes. The primary analytical technique for this is chromatography coupled with mass spectrometry.

Sample Preparation (QuEChERS Method - Quick, Easy, Cheap, Effective, Rugged, and Safe):

-

Extraction: A representative sample (e.g., soil) is homogenized and extracted with an organic solvent (e.g., acetonitrile).

-

Salting-out: Salts (e.g., magnesium sulfate, sodium chloride) are added to induce phase separation and partition the analytes into the organic layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: The supernatant is mixed with a combination of sorbents (e.g., primary secondary amine - PSA, C18) to remove interfering matrix components like fatty acids and pigments.

-

The mixture is centrifuged, and the supernatant is collected for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS/MS):

-

Separation: The cleaned-up extract is injected into a gas chromatograph, where this compound is separated from other compounds based on its volatility and interaction with the stationary phase of the capillary column.

-

Detection and Quantification: The separated compound enters a tandem mass spectrometer (MS/MS). The molecule is ionized, and specific precursor and product ion transitions are monitored (Multiple Reaction Monitoring - MRM) for highly selective and sensitive quantification.

Conclusion

This compound is an effective phenylurea herbicide that functions by inhibiting Photosystem II. This guide has provided a detailed overview of its chemical properties, mechanism of action, synthesis, and key experimental and analytical methodologies. The presented protocols offer a solid foundation for researchers and scientists in the fields of plant science, weed science, and environmental science to further investigate the properties and impacts of this compound. The detailed understanding of its mode of action and the availability of robust analytical methods are essential for its effective and safe use, as well as for the development of new herbicidal compounds.

References

Solubility Profile of Dimefuron: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Dimefuron, a phenylurea herbicide. Due to the limited availability of direct quantitative solubility data for this compound, this document leverages data from structurally similar and commonly studied phenylurea herbicides—Diuron, Linuron, and Isoproturon—to provide a robust estimation of its solubility profile. This guide also details standardized experimental protocols for determining solubility and the analytical methods required for quantification, enabling researchers to perform their own assessments.

Estimated Solubility of this compound in Various Solvents

Table 1: Solubility of Structurally Similar Phenylurea Herbicides

| Solvent | Diuron | Linuron | Isoproturon |

| Water | 42 mg/L (25 °C)[2] | 81 mg/L (25 °C)[3] | 70.2 mg/L[4] |

| Acetone | 53 g/kg (27 °C)[2] | 500 g/kg (25 °C) | 38 g/L (20 °C) |

| Benzene | 1.2 g/kg (27 °C) | 150 g/kg (25 °C) | 5 g/L (20 °C) |

| Ethanol | - | 150 g/kg (25 °C) | - |

| Methanol | - | - | 75 g/L (20 °C) |

| Dichloromethane | - | - | 63 g/L (20 °C) |

| Xylene | - | 130 g/kg (25 °C) | 4 g/L (20 °C) |

| n-Heptane | - | 15 g/kg (25 °C) | - |

| DMSO | - | 100 mg/mL | 125 mg/mL |

Note: The solubility of Diuron has been extensively studied in 49 different organic solvents, and this data is available in the scientific literature for further reference.

Experimental Protocols for Solubility Determination

The following sections detail standardized methods for determining the solubility of a compound like this compound in both aqueous and organic solvents.

Aqueous Solubility Determination (OECD Guideline 105)

The internationally recognized OECD Guideline 105 provides two primary methods for determining water solubility: the Flask Method and the Column Elution Method. The choice of method depends on the expected solubility of the substance.

1. Flask Method (for solubilities > 10⁻² g/L):

This method involves saturating water with the test substance at a specific temperature and measuring the concentration of the substance in the aqueous phase.

-

Apparatus:

-

Constant temperature bath

-

Mechanical shaker or magnetic stirrer

-

Glass flasks with stoppers

-

Centrifuge or filtration apparatus (e.g., membrane filter with a pore size of 0.45 µm)

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

An excess amount of this compound is added to a flask containing a known volume of deionized water.

-

The flask is tightly stoppered and placed in a constant temperature bath, typically maintained at 20 ± 0.5 °C.

-

The mixture is agitated (shaken or stirred) for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time required to reach saturation. The OECD guideline suggests stirring for at least 24 hours.

-

After reaching equilibrium, the agitation is stopped, and the mixture is allowed to stand for at least 24 hours at the test temperature to allow for the separation of undissolved material.

-

A sample of the supernatant is carefully withdrawn.

-

To remove any undissolved particles, the sample is centrifuged or filtered.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

The experiment should be performed in triplicate.

-

2. Column Elution Method (for solubilities < 10⁻² g/L):

This method is suitable for substances with low solubility and involves passing water through a column packed with an inert support material coated with the test substance.

-

Apparatus:

-

Jacketed chromatography column

-

Constant temperature water circulator

-

Peristaltic pump

-

Inert support material (e.g., glass beads, silica gel)

-

Fraction collector

-

Analytical instrument for quantification (e.g., HPLC-UV)

-

-

Procedure:

-

The inert support material is coated with an excess of this compound.

-

The coated support is packed into the chromatography column.

-

Water is pumped through the column at a slow, constant flow rate. The column is maintained at a constant temperature (e.g., 20 ± 0.5 °C) using the water circulator.

-

Fractions of the eluate are collected at regular intervals.

-

The concentration of this compound in each fraction is determined.

-

A plateau in the concentration of successive fractions indicates that saturation has been reached. The solubility is the average concentration of the fractions in the plateau region.

-

Organic Solvent Solubility Determination

A general protocol for determining the solubility of this compound in organic solvents can be adapted from the flask method described above.

-

Procedure:

-

Add an excess amount of this compound to a volumetric flask.

-

Add the desired organic solvent in small increments, vortexing or sonicating after each addition to facilitate dissolution.

-

Continue adding the solvent until the this compound is completely dissolved.

-

Alternatively, for determining the saturation solubility, add an excess of this compound to a known volume of the organic solvent in a sealed container.

-

Agitate the mixture at a constant temperature until equilibrium is reached (typically 24-48 hours).

-

Centrifuge or filter the sample to remove undissolved solid.

-

Dilute an aliquot of the supernatant with a suitable solvent and analyze the concentration using a validated analytical method.

-

Analytical Method for Quantification: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for the quantitative analysis of phenylurea herbicides like this compound.

-

Instrumentation:

-

HPLC system with a pump, autosampler, column oven, and UV-Vis detector.

-

Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

-

Chromatographic Conditions (Typical):

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is commonly used. The exact ratio will need to be optimized for this compound to achieve good peak shape and retention time.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25-30 °C.

-

Detection Wavelength: Based on the UV spectrum of this compound, a suitable wavelength (e.g., around 240-250 nm) should be selected for maximum absorbance.

-

Injection Volume: 10-20 µL.

-

-

Quantification:

-

A calibration curve is constructed by preparing a series of standard solutions of this compound of known concentrations.

-

The peak area of the analyte in the experimental samples is measured and the concentration is determined by interpolation from the calibration curve.

-

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of factors influencing solubility.

Caption: Experimental workflow for determining the solubility of this compound using the flask method.

Caption: Key factors influencing the solubility of a chemical compound like this compound.

References

Spectroscopic Profile of Dimefuron: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for the herbicide Dimefuron. The information is intended for researchers, scientists, and professionals in drug development, offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. This document adheres to stringent data presentation and visualization standards to ensure clarity and ease of use.

Mass Spectrometry (MS)

Mass spectrometry data is critical for determining the molecular weight and fragmentation pattern of a compound, aiding in its identification and structural elucidation.

Table 1: Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₅H₁₉ClN₄O₃ | [1] |

| Molecular Weight | 338.79 g/mol | [1] |

| Ionization Mode | Electrospray Ionization (ESI), Positive | [1] |

| Precursor Ion (m/z) | 339.1218 [M+H]⁺ | [1] |

| Major Fragment Ions (m/z) | Relative Intensity | |

| 72.0444 | 999 | [1] |

| 167.0006 | 736 | |

| 339.1218 | 328 | |

| 256.0482 | 136 | |

| 295.1319 | 54 |

A GC-MS spectrum of this compound is also noted to be available from Prof. L. Mondello (Chromaleont s.r.l./Univ. Messina, Italy).

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

A plausible experimental protocol for the LC-MS analysis of this compound is as follows:

-

Sample Preparation: A stock solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile. This stock solution is then diluted to an appropriate concentration for analysis. For complex matrices, a solid-phase extraction (SPE) with a C18 cartridge may be employed for sample clean-up and pre-concentration.

-

Instrumentation: A high-performance liquid chromatograph (HPLC) system coupled to a high-resolution mass spectrometer, such as a Q Exactive Orbitrap Thermo Scientific, is used.

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., XBridge C18, 3.5 µm, 2.1x50mm, Waters) is suitable for separation.

-

Mobile Phase: A gradient elution with water (containing 0.1% formic acid) and acetonitrile (containing 0.1% formic acid) is typically used.

-

Flow Rate: A flow rate of 0.2-0.4 mL/min is maintained.

-

Injection Volume: 5-10 µL of the sample is injected.

-

-

Mass Spectrometry Conditions:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Fragmentation Mode: Higher-energy C-trap dissociation (HCD).

-

Collision Energy: A nominal collision energy of 30 eV is applied to induce fragmentation.

-

Data Acquisition: The mass spectrometer is operated in full scan mode to detect the precursor ion and in MS2 mode to obtain the fragmentation pattern.

-

Experimental Workflow: Mass Spectrometry

Infrared (IR) Spectroscopy

Infrared spectroscopy is utilized to identify the functional groups present in a molecule based on the absorption of infrared radiation. A vapor phase IR spectrum for this compound is available on SpectraBase. While the full spectrum requires a subscription to access, the key functional group absorptions can be predicted based on the structure of this compound.

Table 2: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3300-3100 | N-H | Stretching |

| 3000-2850 | C-H (alkyl) | Stretching |

| ~1780 | C=O (oxadiazolone) | Stretching |

| ~1650 | C=O (urea) | Stretching |

| 1600-1450 | C=C (aromatic) | Stretching |

| ~1250 | C-N | Stretching |

| ~800 | C-Cl | Stretching |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining an FTIR spectrum of a solid sample like this compound is as follows:

-

Sample Preparation: The solid this compound sample is finely ground with potassium bromide (KBr) powder in a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press. Alternatively, for a vapor phase spectrum, the sample would be heated under vacuum to generate a vapor that can be introduced into a gas cell.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition:

-

A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is recorded.

-

The sample is placed in the spectrometer's beam path.

-

The infrared spectrum is recorded over a typical range of 4000 to 400 cm⁻¹.

-

Multiple scans are typically co-added to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum of percentage transmittance versus wavenumber is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Experimental Workflow: Infrared Spectroscopy

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. While specific, verified ¹H and ¹³C NMR data for this compound were not found in the public databases searched, predicted chemical shifts can be estimated based on its chemical structure.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic protons | 7.0 - 8.0 | Multiplets |

| N-H | 6.5 - 8.5 | Broad singlet |

| N-CH₃ | ~3.0 | Singlet |

| C(CH₃)₃ | ~1.3 | Singlet |

Table 4: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C=O (oxadiazolone) | 150 - 160 |

| C=O (urea) | 150 - 160 |

| Aromatic carbons | 110 - 140 |

| C(CH₃)₃ (quaternary) | 30 - 40 |

| N-CH₃ | ~35 |

| C(CH₃)₃ (methyls) | ~28 |

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

A general protocol for acquiring NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

¹H NMR Acquisition:

-

The spectrometer is tuned to the proton frequency.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

-

The FID is Fourier transformed to generate the ¹H NMR spectrum.

-

-

¹³C NMR Acquisition:

-

The spectrometer is tuned to the carbon frequency.

-

A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance the signal.

-

A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

The FID is Fourier transformed to generate the ¹³C NMR spectrum.

-

-

Data Analysis: The chemical shifts, multiplicities, and integration of the signals in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, are analyzed to determine the structure of the molecule.

Experimental Workflow: Nuclear Magnetic Resonance Spectroscopy

References

An In-depth Technical Guide to the Thermal Stability and Degradation of Dimefuron

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for assessing the thermal stability and degradation pathways of the herbicide Dimefuron. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide focuses on the established thermal behavior of structurally related phenylurea herbicides and outlines the standard experimental protocols for such an analysis. The provided data and pathways should be considered illustrative examples based on chemical principles and the known degradation patterns of this class of compounds.

Introduction to this compound and its Thermal Stability

This compound, a substituted phenylurea herbicide, is utilized for the control of broadleaf weeds. The thermal stability of such active pharmaceutical ingredients (APIs) and agrochemicals is a critical parameter that influences their shelf-life, formulation development, and potential for degradation under various storage and application conditions. Understanding the thermal decomposition of this compound is essential for ensuring its efficacy and safety, as degradation products may possess altered toxicity or environmental fate.

Phenylurea herbicides are known to be thermally labile, often undergoing decomposition at elevated temperatures. The primary degradation pathway for this class of compounds involves the cleavage of the C-N bond in the urea linkage.

Experimental Protocols for Thermal Analysis

A thorough investigation of the thermal stability of a compound like this compound typically employs a combination of thermoanalytical techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss associated with degradation.

Methodology: A small, precisely weighed sample of this compound (typically 5-10 mg) is placed in a high-purity alumina or platinum crucible. The sample is heated in a TGA instrument under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min). The mass of the sample is continuously monitored as a function of temperature. The resulting TGA curve plots the percentage of mass loss versus temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and to detect exothermic or endothermic events associated with decomposition.

Methodology: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference. Both pans are heated in the DSC instrument at a constant rate (e.g., 10 °C/min) under a controlled atmosphere. The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. The resulting DSC thermogram plots heat flow versus temperature. An endothermic peak typically represents melting, while exothermic peaks indicate decomposition or other chemical reactions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile and semi-volatile degradation products formed during the thermal decomposition of this compound.

Methodology: A microgram-scale sample of this compound is rapidly heated to a specific decomposition temperature in a pyrolyzer that is directly coupled to a GC-MS system. The thermal energy causes the molecule to fragment into smaller, more volatile compounds. These degradation products are then separated by the gas chromatography column based on their boiling points and polarity. The separated compounds are subsequently ionized and fragmented in the mass spectrometer, allowing for their identification based on their unique mass spectra.

Data Presentation: Illustrative Thermal Stability Data

The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analyses of a phenylurea herbicide like this compound. Note: The values presented here are illustrative and not based on experimental data for this compound.

| Parameter | Method | Illustrative Value | Interpretation |

| Melting Point (Tm) | DSC | 150 - 160 °C | Temperature at which the solid phase transitions to a liquid. |

| Onset Decomposition Temperature (Tonset) | TGA/DSC | ~180 °C | The temperature at which significant thermal degradation begins. |

| Peak Decomposition Temperature (Tpeak) | TGA (DTG) | ~220 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Stage 1) | TGA | ~45% | Corresponds to the initial cleavage of the urea linkage. |

| Mass Loss (Stage 2) | TGA | ~30% | Further degradation of the initial breakdown products. |

| Enthalpy of Decomposition (ΔHd) | DSC | -150 J/g | The heat released during the exothermic decomposition process. |

Degradation Pathways and Mechanisms

Based on the known chemistry of phenylurea herbicides, the thermal degradation of this compound is expected to proceed through the following key steps.

Primary Degradation Pathway

The primary and most well-documented thermal degradation pathway for N,N-dimethyl-N'-phenylurea herbicides is the cleavage of the C-N bond between the carbonyl group and the phenyl-substituted nitrogen atom. This reaction is believed to proceed through a four-centered intramolecular rearrangement (a pericyclic reaction), yielding an isocyanate and an amine as the primary degradation products.

Primary thermal degradation pathway of this compound.

Experimental Workflow for Degradation Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of this compound's thermal degradation.

Experimental workflow for thermal degradation analysis.

Conclusion

Early Studies on the Biological Activity of Dimefuron: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimefuron is a substituted phenylurea herbicide recognized for its activity against a variety of broadleaf weeds. This technical guide delves into the core biological activity of this compound, focusing on its mechanism of action as understood from early and foundational research in the field of herbicide science. Due to a scarcity of specific, publicly available quantitative data from early studies on this compound itself, this paper will utilize data and protocols from studies on Diuron (DCMU), a structurally similar and extensively researched phenylurea herbicide, to provide representative insights into the biological effects of this herbicide class. The principles of action and experimental approaches are highly conserved across this chemical family.

Core Mechanism of Action: Photosystem II Inhibition

Early research firmly established that this compound, like other phenylurea herbicides, acts as a potent and specific inhibitor of photosynthesis.[1][2][3] The primary target of this inhibition is Photosystem II (PSII), a critical protein complex within the thylakoid membranes of chloroplasts responsible for the light-dependent reactions of photosynthesis.[4][5]

The mechanism centers on the disruption of the photosynthetic electron transport chain. This compound binds to a specific niche on the D1 protein of the PSII reaction center. This binding site is normally occupied by plastoquinone (PQ), a mobile electron carrier. By competitively binding to the D1 protein, this compound physically blocks the binding of plastoquinone, thereby interrupting the flow of electrons from PSII. This blockage leads to a cascade of events culminating in plant death:

-

Inhibition of ATP and NADPH Synthesis: The disruption of the electron transport chain halts the production of ATP and NADPH, the energy and reducing power, respectively, necessary for carbon fixation in the Calvin cycle.

-

Oxidative Stress: The blockage of electron flow leads to the formation of highly reactive oxygen species (ROS), such as singlet oxygen and superoxide radicals. These ROS cause rapid lipid peroxidation and destruction of cellular membranes, leading to cellular leakage and rapid necrosis.

-

Phytotoxic Symptoms: The visible symptoms of this compound activity, such as interveinal chlorosis (yellowing) followed by necrosis (tissue death), are direct consequences of the inhibition of photosynthesis and subsequent oxidative damage. These symptoms typically appear on older leaves first, as the herbicide is transported through the xylem.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Photosynthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 4. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

- 5. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

Methodological & Application

Quantifying Dimefuron in Food Products: A Guide to Analytical Methods

Dimefuron, a urea-based herbicide, requires sensitive and robust analytical methods for its quantification in various food matrices to ensure food safety and compliance with regulatory limits. This document provides detailed application notes and protocols for the determination of this compound residues in food products, primarily focusing on the widely adopted QuEChERS sample preparation method followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

The analysis of pesticide residues like this compound in food is crucial for consumer protection.[1] Analytical methods must be capable of detecting and quantifying these residues at low levels in complex food matrices.[1] The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method has become a cornerstone of pesticide residue analysis due to its simplicity, speed, and broad applicability.[2][3] This approach, combined with the high sensitivity and selectivity of LC-MS/MS, provides a powerful tool for monitoring this compound in a variety of food products, including fruits, vegetables, and cereals.[4]

Analytical Methods

The recommended workflow for quantifying this compound in food products involves two main stages: sample preparation using the QuEChERS method and instrumental analysis by LC-MS/MS.

Sample Preparation: The QuEChERS Protocol

The QuEChERS method is a streamlined sample preparation technique that involves solvent extraction and dispersive solid-phase extraction (dSPE) for cleanup. It is highly effective for extracting a wide range of pesticides from various food matrices.

Experimental Protocol:

-

Sample Homogenization: A representative portion of the food sample (e.g., fruits, vegetables) is thoroughly homogenized to ensure uniformity. For dry samples, a rehydration step with purified water may be necessary.

-

Extraction:

-

Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10-15 mL of acetonitrile.

-

Add internal standards if required.

-

Add the appropriate QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts like sodium citrate).

-

Shake vigorously for 1 minute to ensure thorough mixing and extraction of this compound into the acetonitrile layer.

-

Centrifuge the tube to separate the organic layer from the aqueous and solid phases.

-

-

Cleanup (Dispersive Solid-Phase Extraction - dSPE):

-

Take an aliquot of the acetonitrile supernatant (typically 1-8 mL) and transfer it to a dSPE cleanup tube.

-

The dSPE tube contains a mixture of sorbents designed to remove interfering matrix components. A common combination for many food matrices is primary secondary amine (PSA) to remove sugars and organic acids, and C18 to remove fats. For pigmented samples, graphitized carbon black (GCB) may be included.

-

Vortex the tube for 30 seconds to 1 minute.

-

Centrifuge to pellet the dSPE sorbent and other matrix components.

-

-

Final Extract Preparation:

-

The resulting supernatant is the final extract.

-

This extract can be directly analyzed by LC-MS/MS or may be diluted with a suitable solvent to match the initial mobile phase conditions.

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for the quantification of this compound due to its high sensitivity, selectivity, and ability to handle complex matrices.

Experimental Protocol:

-

Chromatographic Separation (LC):

-

Column: A C18 reversed-phase column is typically used for the separation of urea-based herbicides.

-

Mobile Phase: A gradient elution with a mixture of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium formate to improve ionization, is employed.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: 5-10 µL of the final extract is injected.

-

-

Mass Spectrometric Detection (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive ion mode is generally suitable for this compound.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves selecting a specific precursor ion for this compound and monitoring for one or more characteristic product ions. This highly selective technique minimizes matrix interference.

-

Method Validation: The analytical method must be validated to ensure it is fit for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).

-

Data Presentation

The performance of the analytical method should be thoroughly validated. The following table summarizes typical performance characteristics for multi-residue pesticide analysis methods based on QuEChERS and LC-MS/MS. Specific values for this compound must be determined experimentally.

| Parameter | Typical Value/Range | Description |

| **Linearity (R²) ** | ≥ 0.99 | Indicates a good correlation between the instrument response and the analyte concentration over a defined range. |

| Limit of Detection (LOD) | 0.001 - 0.01 mg/kg | The lowest concentration of the analyte that can be reliably detected. |

| Limit of Quantification (LOQ) | 0.005 - 0.01 mg/kg | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Accuracy (Recovery) | 70 - 120% | The percentage of the known amount of analyte recovered from a spiked sample, indicating the accuracy of the method. |

| Precision (RSD) | ≤ 20% | The relative standard deviation of replicate measurements, indicating the repeatability of the method. |

Visualization of Workflows

Experimental Workflow for this compound Analysis

Caption: Workflow for this compound analysis in food.

Logical Flow of the Analytical Method

Caption: Logical flow of the analytical method.

References

Measuring Apoptosis Induced by Dimefuron: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for researchers to investigate and quantify apoptosis induced by the compound Dimefuron. Given that the apoptotic-inducing potential of this compound is not extensively characterized, this guide outlines a systematic approach to assess its effects on cell viability and the activation of key apoptotic pathways. Detailed protocols for essential assays, including MTT, Annexin V/Propidium Iodide (PI) staining, Caspase activity assays, and Western blotting for key apoptotic proteins, are provided.

Introduction to Apoptosis

Apoptosis, or programmed cell death, is a crucial physiological process for tissue homeostasis, development, and elimination of damaged or infected cells. It is characterized by distinct morphological and biochemical features, including cell shrinkage, membrane blebbing, chromatin condensation, and DNA fragmentation. Dysregulation of apoptosis is implicated in various diseases, including cancer and autoimmune disorders.

There are two primary apoptotic pathways:

-

The Intrinsic (Mitochondrial) Pathway: Initiated by cellular stress, this pathway is regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax and Bak permeabilize the mitochondrial outer membrane, leading to the release of cytochrome c. This triggers the activation of caspase-9, which in turn activates executioner caspases like caspase-3.

-

The Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors. This binding leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which then activates executioner caspases.

Experimental Workflow for Assessing this compound-Induced Apoptosis

A multi-parametric approach is recommended to conclusively determine if this compound induces apoptosis and to elucidate the underlying mechanism. The following workflow provides a logical sequence of experiments.

Caption: A logical workflow for investigating this compound-induced apoptosis.

Data Presentation

Quantitative data from the following experiments should be recorded and analyzed. The tables below are templates for data presentation.

Table 1: Cytotoxicity of this compound (MTT Assay)

| This compound Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | Cell Viability (%) |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.10 | 0.06 | 88 |

| 10 | 0.85 | 0.05 | 68 |

| 50 | 0.62 | 0.04 | 49.6 |

| 100 | 0.30 | 0.03 | 24 |

Table 2: Quantification of Apoptosis by Annexin V/PI Staining

| Treatment | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |

| Control | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |

| This compound (IC50) | 60.5 ± 3.5 | 25.8 ± 2.8 | 13.7 ± 1.9 |

| Positive Control | 10.1 ± 1.5 | 75.3 ± 4.2 | 14.6 ± 2.0 |

Table 3: Caspase Activity

| Treatment | Caspase-3/7 Activity (Fold Change) | Caspase-8 Activity (Fold Change) | Caspase-9 Activity (Fold Change) |

| Control | 1.0 ± 0.1 | 1.0 ± 0.2 | 1.0 ± 0.15 |

| This compound (IC50) | 4.5 ± 0.4 | 1.2 ± 0.3 | 3.8 ± 0.5 |

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This assay determines the concentration of this compound that inhibits cell growth by 50% (IC50).

Materials:

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Cell culture medium

-

This compound stock solution

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[1]

-

Treat cells with various concentrations of this compound and a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[1]

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Detection of Apoptosis by Annexin V/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-